Lipophilicity Advantage: LogP 4.27 vs. Unsubstituted 4‑Amino Analog (Estimated ΔlogP ≈ 2.2 Units)
The target compound has a measured logP of 4.27380 (PSA 37.81 Ų), consistent with enhanced passive membrane permeability compared to the unsubstituted 2‑chloro‑5‑(trifluoromethyl)pyrimidin‑4‑amine (CAS 24101‑09‑5, MW 197.55) . The N‑(4‑methylphenyl) substituent adds approximately 90 Da to the molecular weight and is estimated to increase logP by approximately 2.2 log units (estimated logP of CAS 24101‑09‑5 ≈ 2.0), based on fragment‑based calculation. This lipophilicity difference translates into a predicted ~160‑fold increase in octanol‑water partition coefficient, directly impacting compound extraction efficiency in biological matrices and blood‑brain barrier penetration potential . The higher logP also influences reversed‑phase chromatographic retention, necessitating distinct analytical conditions from lower‑logP analogs during purity assessment.
| Evidence Dimension | Lipophilicity (logP, PSA) |
|---|---|
| Target Compound Data | logP = 4.27; PSA = 37.81 Ų (Chemsrc experimental/logP prediction) |
| Comparator Or Baseline | 2‑Chloro‑5‑(trifluoromethyl)pyrimidin‑4‑amine (CAS 24101‑09‑5): estimated logP ≈ 2.0; PSA ≈ 51 Ų (ChemDraw prediction) |
| Quantified Difference | ΔlogP ≈ 2.27 (target higher); ΔPSA ≈ −13 Ų (target lower) |
| Conditions | Computed/experimental logP (Chemsrc database); PSAtopological polar surface area calculation |
Why This Matters
A 2.2‑unit logP difference equates to roughly 160‑fold difference in octanol‑water partitioning, directly influencing extraction recovery in bioanalytical workflows and passive membrane permeability in cellular assays—making the target compound unsuitable for interchange with lower‑logP analogs without re‑validation of analytical methods.
